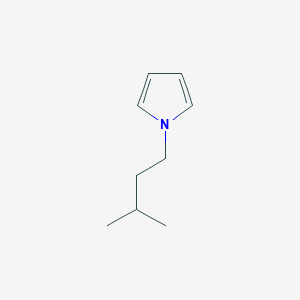

1-(3-Methylbutyl)pyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylbutyl)pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-9(2)5-8-10-6-3-4-7-10/h3-4,6-7,9H,5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFYLUDPMZVIOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13679-79-3 | |

| Record name | 1H-Pyrrole, 1-(3-methylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-METHYLBUTYL)PYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EWI965J68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1-(3-Methylbutyl)pyrrole from Isoamylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(3-methylbutyl)pyrrole, a valuable heterocyclic compound, from the readily available starting material isoamylamine. The primary synthetic routes discussed are the Paal-Knorr and Clauson-Kaas pyrrole syntheses, with a focus on a modern, efficient, and high-yielding microwave-assisted Clauson-Kaas protocol. This document includes detailed experimental procedures, tabulated quantitative data, reaction mechanisms, and workflows visualized with Graphviz to facilitate understanding and replication in a laboratory setting.

Introduction

Pyrrole and its derivatives are fundamental five-membered nitrogen-containing heterocyclic scaffolds that are ubiquitous in natural products, pharmaceuticals, and functional materials. The N-alkylation of the pyrrole ring allows for the modulation of its physicochemical and biological properties. This compound, also known as N-isopentylpyrrole, is a useful building block in organic synthesis and drug discovery. This guide details its synthesis from isoamylamine, providing a practical resource for researchers in the field.

Synthetic Pathways

The most common and effective methods for the synthesis of N-substituted pyrroles from primary amines are the Paal-Knorr and Clauson-Kaas reactions. Both pathways involve the condensation of a primary amine with a 1,4-dicarbonyl compound or its synthetic equivalent.

Paal-Knorr Synthesis

The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with a primary amine, in this case, isoamylamine, typically under acidic conditions.[1][2] The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring.[3]

Clauson-Kaas Synthesis

The Clauson-Kaas synthesis is a versatile modification of the Paal-Knorr reaction that utilizes a 1,4-dicarbonyl equivalent, most commonly 2,5-dimethoxytetrahydrofuran.[4][5] This reagent, upon acid catalysis, hydrolyzes in situ to form the reactive 1,4-dicarbonyl species. This method is often preferred due to the stability and commercial availability of 2,5-dimethoxytetrahydrofuran.[4][5] Recent advancements have introduced milder and more efficient protocols, including microwave-assisted reactions.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via a microwave-assisted Clauson-Kaas reaction, a method known for its high efficiency and reduced reaction times.[6]

Materials and Equipment

-

Reactants:

-

Isoamylamine (3-methylbutan-1-amine), ≥99%

-

2,5-Dimethoxytetrahydrofuran, 98%

-

Iodine (I₂), ≥99.8%

-

-

Solvents:

-

Diethyl ether, anhydrous

-

-

Equipment:

-

Automated microwave synthesizer

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Apparatus for vacuum distillation

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Synthesis Procedure

-

Reaction Setup: In a microwave-safe reaction vessel, combine isoamylamine (1.0 mmol, 0.087 g, 0.11 mL), 2,5-dimethoxytetrahydrofuran (1.2 mmol, 0.158 g, 0.16 mL), and a catalytic amount of iodine (5 mol%, 0.013 g).

-

Microwave Irradiation: Place the sealed vessel in the automated microwave synthesizer and irradiate the mixture. The reaction progress should be monitored by TLC. Typical reaction times for aliphatic amines in similar reactions are in the range of 5-15 minutes at a temperature of 120-150°C.[6]

-

Work-up: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. Add diethyl ether (10 mL) to the vessel and stir the mixture.

-

Purification: Filter the mixture to remove any solid residues. The filtrate contains the desired product. Evaporate the diethyl ether using a rotary evaporator. The crude product can be further purified by vacuum distillation to obtain pure this compound.

Data Presentation

Reactant and Product Properties

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Isoamylamine | 3-Methylbutan-1-amine | C₅H₁₃N | 87.16 |

| 2,5-Dimethoxytetrahydrofuran | 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 |

| This compound | This compound | C₉H₁₅N | 137.22 |

Reaction Conditions and Yield

| Reaction Type | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Microwave-assisted Clauson-Kaas | I₂ (5 mol%) | Solvent-free | 120-150 (est.) | 5-15 (est.) | 75-98 (typical for similar amines) | [6] |

| Classical Clauson-Kaas | Acetic Acid | Acetic Acid | Reflux | >60 | 59-95 (typical) | [4] |

| Paal-Knorr | Acid (e.g., HCl) | Various | Heat | Variable | >60 (typical) | [3] |

Spectroscopic Data for this compound

| Spectroscopic Data | Chemical Shift (ppm) or Wavenumber (cm⁻¹) |

| ¹H NMR (est.) | ~6.6 (t, 2H, Hα-pyrrole), ~6.1 (t, 2H, Hβ-pyrrole), ~3.8 (t, 2H, N-CH₂), ~1.7 (m, 1H, CH), ~1.5 (q, 2H, CH₂), ~0.9 (d, 6H, 2xCH₃) |

| ¹³C NMR | 120.9 (Cα), 108.3 (Cβ), 47.9 (N-CH₂), 38.5 (CH₂), 25.9 (CH), 22.4 (CH₃) |

| IR (est.) | ~3100-2800 (C-H stretching), ~1500-1400 (C=C stretching of pyrrole ring), ~1300-1000 (C-N stretching) |

| MS (GC-MS) | Molecular Ion (M⁺) at m/z = 137 |

Note: Estimated ¹H NMR and IR data are based on typical values for N-alkylpyrroles.

Mandatory Visualizations

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Clauson-Kaas Reaction Mechanism

Caption: Mechanism of the Clauson-Kaas synthesis of this compound.

Conclusion

This technical guide outlines a robust and efficient method for the synthesis of this compound from isoamylamine. The microwave-assisted Clauson-Kaas reaction provides a rapid and high-yielding route to the desired product under solvent-free conditions, aligning with the principles of green chemistry. The provided experimental protocol, along with the tabulated data and mechanistic diagrams, serves as a valuable resource for researchers engaged in the synthesis of N-substituted pyrroles for applications in medicinal chemistry and materials science.

References

- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 6. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Methylbutyl)pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(3-Methylbutyl)pyrrole. Due to the limited availability of specific experimental data for this compound, this document also includes generalized, detailed experimental protocols for the synthesis, purification, and determination of key physicochemical properties applicable to N-substituted pyrroles.

Core Physicochemical Data

This compound, also known as N-isoamylpyrrole, is a derivative of pyrrole with a 3-methylbutyl group attached to the nitrogen atom.[1] The following table summarizes its fundamental physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅N | [2] |

| Molecular Weight | 137.22 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 13679-79-3 | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| Kovats Retention Index (Standard Polar Column) | 1378, 1392 | [1][2] |

Experimental Protocols

While specific experimental data for this compound is scarce in publicly available literature, the following sections detail established methodologies for the synthesis, purification, and characterization of similar N-substituted pyrroles.

Synthesis of this compound via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a widely used and effective method for the preparation of substituted pyrroles. It involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the synthesis of this compound, 2,5-dimethoxytetrahydrofuran can serve as a precursor to the required 1,4-dicarbonyl compound, and 3-methyl-1-butanamine is the primary amine.

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

3-Methyl-1-butanamine (Isoamylamine)

-

Glacial acetic acid

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 2,5-dimethoxytetrahydrofuran and an equimolar amount of 3-methyl-1-butanamine.

-

Add glacial acetic acid as a solvent and catalyst. The amount should be sufficient to dissolve the reactants.

-

Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Add diethyl ether to dilute the mixture and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Purification by Fractional Distillation

The crude product from the synthesis can be purified by fractional distillation under reduced pressure to obtain the pure this compound.

Materials:

-

Crude this compound

-

Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)

-

Vacuum pump

-

Heating mantle

-

Thermometer

Procedure:

-

Set up the fractional distillation apparatus.

-

Place the crude this compound into the distillation flask.

-

Connect the apparatus to a vacuum pump and reduce the pressure to the desired level.

-

Begin heating the distillation flask gently with a heating mantle.

-

Monitor the temperature at the top of the fractionating column.

-

Collect the fraction that distills at a constant temperature. This corresponds to the boiling point of this compound at the applied pressure.

-

Discard any initial forerun and the residue left in the distillation flask.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid can be determined on a microscale using a Thiele tube.[3]

Materials:

-

Purified this compound

-

Thiele tube filled with mineral oil

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

Procedure:

-

Attach a small test tube containing a small sample of this compound to a thermometer.

-

Place a capillary tube, with its sealed end up, into the small test tube.

-

Place the thermometer assembly into the Thiele tube, ensuring the sample is immersed in the mineral oil.[3]

-

Gently heat the side arm of the Thiele tube.[3]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Stop heating and observe the sample as it cools.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Materials:

-

Purified this compound

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

-

Water bath (for temperature control)

Procedure:

-

Measure the mass of a clean, dry pycnometer.

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Place the filled pycnometer in a water bath at a specific temperature (e.g., 20°C) to allow it to equilibrate.

-

Remove any excess liquid that expands out of the capillary opening.

-

Dry the outside of the pycnometer and measure its mass.

-

The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

-

The volume of the pycnometer is known or can be calibrated with a liquid of known density (e.g., water).

-

Calculate the density by dividing the mass of the liquid by its volume.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activities or signaling pathway involvement of this compound. The broader class of pyrrole derivatives is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them important scaffolds in drug discovery.[4][5][6] Further research is required to elucidate any potential therapeutic applications of this compound.

References

- 1. This compound | C9H15N | CID 19863974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 6. A review article on biological importance of pyrrole [wisdomlib.org]

An In-depth Technical Guide to 1-(3-Methylbutyl)pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(3-Methylbutyl)pyrrole, also known as N-isoamylpyrrole. Pyrrole and its derivatives are a significant class of heterocyclic compounds that are fundamental components of many biologically active molecules and pharmaceutical agents.[1][2][3][4] The pyrrole ring is a key structural motif in natural products such as heme, chlorophyll, and vitamin B12, and it is present in numerous synthetic drugs with a wide range of therapeutic applications, including antibacterial, antiviral, and anticancer activities.[1][5] This document consolidates the available chemical, physical, and synthetic data for this compound, providing a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical Identification and Synonyms

The primary identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

| Identifier | Value |

| CAS Number | 13679-79-3 [6] |

The compound is also known by several synonyms, which are listed in the table below.

| Synonyms |

| 1H-Pyrrole, 1-(3-methylbutyl)-[6] |

| N-Isoamylpyrrole[6] |

| 1-(3-methylbutyl)-1H-pyrrole[6] |

| N-(3-methylbutyl)pyrrole[6] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. The data is a combination of experimentally derived values and computationally predicted properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅N | PubChem[6] |

| Molecular Weight | 137.22 g/mol | PubChem[6] |

| XLogP3-AA (Computed) | 2.3 | PubChem[6] |

| Topological Polar Surface Area (Computed) | 4.9 Ų | PubChem[6] |

| Kovats Retention Index (Standard polar) | 1378, 1392 | NIST[7] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of chemical compounds. The following spectral information is available for this compound.

-

Mass Spectrometry: GC-MS data is available through the NIST WebBook and PubChem, which can be used for molecular weight confirmation and fragmentation pattern analysis.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectral data is available on PubChem. This data is essential for determining the carbon framework of the molecule.

Synthesis

The most common and versatile method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis .[8][9][10][11] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3-methyl-1-butanamine (isoamylamine).

General Paal-Knorr Synthesis of N-Substituted Pyrroles

The general reaction scheme for the Paal-Knorr synthesis of an N-substituted pyrrole is as follows:

Caption: General scheme of the Paal-Knorr pyrrole synthesis.

Proposed Synthesis of this compound

For the specific synthesis of this compound, the reaction would involve 2,5-hexanedione and 3-methyl-1-butanamine.

Caption: Proposed synthesis of this compound.

Experimental Protocol: General Procedure for Paal-Knorr Pyrrole Synthesis

The following is a generalized experimental protocol that can be adapted for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 1 equivalent) and the primary amine (e.g., 3-methyl-1-butanamine, 1-1.2 equivalents).

-

Solvent and Catalyst: The reaction can be carried out neat or in a suitable solvent such as ethanol, acetic acid, or toluene. A catalytic amount of an acid (e.g., acetic acid, p-toluenesulfonic acid) is often added to facilitate the reaction.[9]

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent, if used, is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by distillation to yield the pure N-substituted pyrrole.

Biological Activity and Drug Development Potential

While the pyrrole scaffold is of significant interest in medicinal chemistry due to its presence in a vast number of biologically active compounds, there is currently no specific information available in the public domain regarding the biological activity, signaling pathway involvement, or direct application in drug development of This compound .

The broader class of pyrrole-containing molecules has been shown to exhibit a wide range of pharmacological properties, including:

The lipophilic isoamyl group in this compound may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. Further research is required to explore the potential biological activities of this specific compound. Researchers and drug development professionals are encouraged to consider this molecule as a potential scaffold for the design and synthesis of new therapeutic agents.

Logical Relationships in Drug Discovery

The exploration of novel compounds like this compound within a drug discovery program typically follows a structured workflow.

Caption: A simplified workflow for drug discovery.

This diagram illustrates the logical progression from the synthesis and characterization of a new chemical entity to its evaluation in biological systems and subsequent development. The process is often iterative, with feedback from biological testing guiding further chemical synthesis and optimization.

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review article on biological importance of pyrrole [wisdomlib.org]

- 3. biolmolchem.com [biolmolchem.com]

- 4. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 5. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C9H15N | CID 19863974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. rgmcet.edu.in [rgmcet.edu.in]

- 11. Pyrrole synthesis [organic-chemistry.org]

Solubility of 1-(3-Methylbutyl)pyrrole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3-Methylbutyl)pyrrole, a substituted pyrrole of interest in various chemical research and development applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment based on the known properties of pyrrole and its derivatives, alongside detailed experimental protocols for determining solubility.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. Key factors influencing the solubility of this compound include its molecular structure, polarity, and the properties of the organic solvent.

This compound consists of a polar pyrrole ring and a nonpolar 3-methylbutyl (isoamyl) side chain. The pyrrole ring, with its nitrogen heteroatom, can participate in dipole-dipole interactions and potentially hydrogen bonding (as a hydrogen bond acceptor). The alkyl side chain, however, is nonpolar and will primarily interact through weaker van der Waals forces. The overall solubility will be a balance of these competing characteristics.

Qualitative Solubility Assessment

Based on this, this compound is expected to be:

-

Highly soluble in nonpolar to moderately polar aprotic solvents such as diethyl ether, acetone, and dimethyl sulfoxide (DMSO).[1] The nonpolar alkyl chain will interact favorably with these solvents, while the pyrrole ring's polarity is also accommodated.

-

Soluble in alcohols like methanol and ethanol, though the solubility might be slightly less than in aprotic solvents of similar polarity due to the disruption of the alcohol's hydrogen-bonding network.

-

Sparingly soluble to insoluble in highly polar protic solvents like water.

It is crucial to note that this is a qualitative prediction. For any research or development application, the empirical determination of solubility is essential.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents has not been published. Researchers requiring precise solubility values will need to perform experimental determinations. The following table is provided as a template for recording such experimental data.

| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | CH₃OH | 32.04 | 25 | Data not available | Data not available |

| Ethanol | C₂H₅OH | 46.07 | 25 | Data not available | Data not available |

| Acetone | CH₃COCH₃ | 58.08 | 25 | Data not available | Data not available |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 25 | Data not available | Data not available |

| Dimethyl Sulfoxide | (CH₃)₂SO | 78.13 | 25 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

A standard and reliable method for determining the solubility of a liquid solute in an organic solvent is the isothermal equilibrium method. This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

Materials:

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, diethyl ether, DMSO)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge (optional)

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

-

Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume of the chosen organic solvent. The excess solute is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the liquid phase remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for several hours to allow the undissolved solute to settle. If necessary, the samples can be centrifuged to facilitate the separation of the excess solute.

-

Sample Extraction: Carefully extract an aliquot of the clear, saturated supernatant using a syringe fitted with a chemically resistant filter. This step is critical to avoid transferring any undissolved solute.

-

Dilution: Accurately dilute the extracted aliquot with a known volume of the same organic solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as grams per 100 mL or moles per liter.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

References

An In-Depth Technical Guide on the Thermal Stability and Decomposition of 1-(3-Methylbutyl)pyrrole

This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the thermal properties of N-substituted pyrroles. It covers the theoretical aspects of thermal stability, potential decomposition pathways, and detailed methodologies for experimental analysis.

Expected Thermal Behavior and Stability

The thermal stability of 1-(3-methylbutyl)pyrrole is governed by the integrity of the pyrrole ring and the strength of the N-alkyl bond. Pyrrole itself is an aromatic heterocycle with considerable thermal stability due to the delocalization of π-electrons within the ring. The initiation of its thermal decomposition typically occurs at high temperatures, with studies on pyrrole pyrolysis showing decomposition beginning around 925 K (652 °C) and proceeding through isomerization to 2H-pyrrole (pyrrolenine) followed by C-N bond cleavage and ring-opening.

The presence of the 3-methylbutyl substituent on the nitrogen atom is expected to influence the overall thermal stability. The C-N bond connecting the alkyl group to the pyrrole ring is generally the weakest point in the molecule and is likely to be the initial site of fragmentation during thermal decomposition. The branched nature of the 3-methylbutyl group may also play a role in the decomposition mechanism, potentially favoring certain fragmentation pathways. In the context of polymers, N-alkyl pyrrole moieties have been shown to act as radical scavengers at elevated temperatures, which can contribute to increased thermo-oxidative stability through crosslinking reactions.

Potential Decomposition Pathways

The thermal decomposition of this compound in an inert atmosphere is likely to proceed through a free-radical mechanism. The primary decomposition pathways are hypothesized to be:

-

Homolytic Cleavage of the N-Alkyl Bond: This would result in the formation of a pyrrolyl radical and a 3-methylbutyl radical. The subsequent reactions of these radicals would lead to a complex mixture of smaller volatile compounds.

-

Intramolecular Hydrogen Transfer and Elimination: A hydrogen atom from the alkyl chain could be transferred to the pyrrole ring, leading to the elimination of an alkene (e.g., 3-methyl-1-butene) and the formation of pyrrole.

-

Ring Opening: Following or concurrent with initial side-chain fragmentation, the pyrrole ring can open to form various nitrogen-containing aliphatic compounds.

The exact distribution of decomposition products will be highly dependent on the experimental conditions, particularly the temperature, heating rate, and atmosphere.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, a combination of thermoanalytical and spectrometric techniques is recommended.

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of this compound is placed in a TGA crucible (e.g., alumina, platinum).

-

Instrument Setup: The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 800 °C).

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the residual mass are determined.

Data Presentation:

| Parameter | Value |

| Onset Decomposition Temperature (°C) | To be determined |

| Temperature of Maximum Decomposition Rate (°C) | To be determined |

| Final Residue at 800 °C (%) | To be determined |

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, boiling, and decomposition.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Heating Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

Data Analysis: The DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events. For thermal decomposition, an exothermic peak is often observed. The onset temperature and the enthalpy of decomposition can be calculated.

Data Presentation:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Decomposition | To be determined | To be determined | To be determined |

Py-GC-MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

-

Sample Preparation: A very small amount of this compound (micrograms to milligrams) is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a set pyrolysis temperature (e.g., 600 °C) in the pyrolyzer, which is interfaced with the GC injector.

-

Gas Chromatography: The volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium) and separated based on their boiling points and interactions with the stationary phase. A typical GC temperature program would be to hold at a low temperature (e.g., 40 °C) and then ramp up to a high temperature (e.g., 300 °C).

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries.

Data Presentation:

| Retention Time (min) | Identified Compound | Probable Structure |

| To be determined | To be determined | To be determined |

| To be determined | To be determined | To be determined |

| To be determined | To be determined | To be determined |

Visualizations

In-Depth Technical Guide: Electronic Properties of 1-(3-Methylbutyl)pyrrole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 1-(3-Methylbutyl)pyrrole and its derivatives. The document details synthesis methodologies, experimental protocols for characterization, and presents quantitative data on the electronic characteristics of these compounds.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic compounds that play a crucial role in medicinal chemistry and materials science. The substituent at the nitrogen atom significantly influences the electronic properties of the pyrrole ring. The 1-(3-Methylbutyl) group, also known as the isoamyl group, is a bulky alkyl substituent that can modulate the solubility, steric hindrance, and electronic nature of the pyrrole core. Understanding the electronic properties of these derivatives is essential for their application in areas such as the development of novel therapeutic agents and organic electronic materials.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established methods, with the Paal-Knorr synthesis being a prominent and versatile approach.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3-methylbutan-1-amine, to form the corresponding pyrrole.[1][2][3] The reaction is typically carried out under neutral or weakly acidic conditions.

Experimental Protocol: Paal-Knorr Synthesis of this compound

-

Reactants:

-

2,5-Hexanedione (1,4-dicarbonyl compound)

-

3-Methylbutan-1-amine (isoamylamine)

-

Acetic acid (catalyst, optional)

-

Ethanol or another suitable solvent

-

-

Procedure: a. In a round-bottom flask, dissolve 2,5-hexanedione and a molar excess of 3-methylbutan-1-amine in ethanol. b. Add a catalytic amount of acetic acid to the mixture. c. Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. Remove the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

-

Characterization:

-

Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

The workflow for the Paal-Knorr synthesis is illustrated in the following diagram:

Electronic Properties and Characterization

The electronic properties of this compound derivatives can be investigated using a combination of electrochemical, spectroscopic, and computational methods.

Electrochemical Properties: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to study the oxidation and reduction behavior of these compounds. The oxidation potential of the pyrrole ring is a key parameter that reflects its electron-donating ability.

Experimental Protocol: Cyclic Voltammetry

-

Instrumentation:

-

Potentiostat

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

-

Sample Preparation: a. Prepare a solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆). b. Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement.

-

Measurement: a. Immerse the electrodes in the solution. b. Scan the potential from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s). c. Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.

The general workflow for a cyclic voltammetry experiment is depicted below:

Quantitative Data:

| Compound | Oxidation Potential (V vs. ref) | Reference |

| N-methylpyrrole | +0.690 (vs. Cu) | [4] |

| This compound | Estimated: ~0.7-0.8 (vs. Ag/AgCl) | Estimate |

Note: The estimated value is based on the expected electronic effect of the alkyl chain and should be confirmed experimentally.

Spectroscopic Properties: UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) can be correlated with the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation:

-

UV-Vis Spectrophotometer

-

-

Sample Preparation: a. Prepare a dilute solution of the this compound derivative in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). b. Prepare a blank solution containing only the solvent.

-

Measurement: a. Record the baseline spectrum using the blank solution. b. Record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm). c. Identify the wavelength of maximum absorbance (λmax).

Quantitative Data:

The UV-Vis absorption spectrum of pyrrole typically shows a strong absorption band around 210 nm. The position of this band can be influenced by the substituent on the nitrogen atom and the solvent used. For this compound, the λmax is expected to be in a similar region.

| Compound | λmax (nm) | Solvent | Reference |

| Pyrrole | ~210 | Various | [5] |

| This compound | Estimated: ~210-220 | Various | Estimate |

Note: The estimated value is based on the typical absorption of N-alkylpyrroles and should be confirmed experimentally.

Computational Chemistry: HOMO-LUMO Energy Levels

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the electronic properties of molecules. The energies of the HOMO and LUMO and the resulting energy gap (ΔE) are crucial parameters for understanding the reactivity and electronic behavior of a compound. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Computational Protocol:

-

Software:

-

Gaussian, ORCA, or other quantum chemistry software packages.

-

-

Methodology: a. Build the 3D structure of the this compound derivative. b. Perform a geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). c. Calculate the molecular orbital energies (HOMO and LUMO) from the optimized geometry. d. The HOMO-LUMO gap (ΔE) is calculated as ELUMO - EHOMO.

The relationship between experimental and computational data is outlined below:

Quantitative Data (Calculated):

While specific DFT calculations for this compound are not published, we can estimate the HOMO-LUMO gap based on calculations for similar N-alkylpyrroles.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyrrole | -5.62 | 1.98 | 7.60 |

| This compound | Estimated: ~ -5.5 | Estimated: ~ 2.0 | Estimated: ~ 7.5 |

Note: These are estimated values based on typical results for N-alkylpyrroles from DFT calculations and require specific computation for confirmation.

Conclusion

The electronic properties of this compound derivatives are governed by the interplay of the pyrrole ring's aromaticity and the electronic effects of the N-substituent. This guide has provided an overview of the key synthetic methods and characterization techniques used to evaluate these properties. The presented experimental protocols and estimated quantitative data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further investigation and application of this important class of compounds. Experimental validation of the estimated values is highly recommended for specific applications.

References

Methodological & Application

Application Notes and Protocols: Paal-Knorr Synthesis of 1-(3-Methylbutyl)pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(3-Methylbutyl)pyrrole, also known as N-isoamylpyrrole, via the Paal-Knorr synthesis. This method offers a reliable and straightforward route to N-substituted pyrroles, which are important heterocyclic motifs in medicinal chemistry and materials science. The protocol described herein utilizes the acid-catalyzed condensation of a 1,4-dicarbonyl equivalent with a primary amine.

Introduction

The Paal-Knorr synthesis is a classic and widely utilized method for the preparation of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. For the synthesis of N-substituted pyrroles, a 1,4-dicarbonyl compound is condensed with a primary amine, typically under acidic conditions. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. This application note details a specific protocol for the synthesis of this compound, a compound of interest in the development of novel chemical entities.

Reaction Scheme

The synthesis of this compound can be achieved by reacting a 1,4-dicarbonyl compound, such as 2,5-hexanedione or its surrogate 2,5-dimethoxytetrahydrofuran, with 3-methyl-1-butylamine in the presence of an acid catalyst.

Route 1: From 2,5-Hexanedione

Route 2: From 2,5-Dimethoxytetrahydrofuran

Experimental Protocol

This protocol describes the synthesis of this compound from 2,5-dimethoxytetrahydrofuran and 3-methyl-1-butylamine using acetic acid as the catalyst.

Materials and Equipment:

-

2,5-Dimethoxytetrahydrofuran

-

3-Methyl-1-butylamine (Isoamylamine)

-

Glacial Acetic Acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dimethoxytetrahydrofuran (1.0 eq).

-

Add glacial acetic acid as the solvent and catalyst.

-

Add 3-methyl-1-butylamine (1.1 eq) to the flask.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Data Presentation

| Parameter | Value |

| Product Name | This compound |

| Synonyms | N-Isoamylpyrrole, 1-(3-methylbutyl)-1H-pyrrole |

| Molecular Formula | C₉H₁₅N |

| Molecular Weight | 137.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not specified |

| Typical Yield | 80-95% (based on general Paal-Knorr yields) |

| Purity (by GC-MS/NMR) | >95% |

Characterization Data:

| Technique | Data |

| ¹H NMR | Expected signals around: δ 6.6 (t, 2H, pyrrole Hα), δ 6.1 (t, 2H, pyrrole Hβ), δ 3.8 (t, 2H, N-CH₂), δ 1.7 (m, 1H, CH), δ 1.5 (q, 2H, CH₂), δ 0.9 (d, 6H, 2xCH₃) ppm. |

| ¹³C NMR | Expected signals around: δ 120.7 (Cα), δ 107.9 (Cβ), δ 48.5 (N-CH₂), δ 38.2 (CH₂), δ 25.8 (CH), δ 22.4 (CH₃) ppm. |

| IR | Expected peaks around: 3100-2800 cm⁻¹ (C-H stretch), 1500-1400 cm⁻¹ (C=C stretch of pyrrole ring). |

| MS (EI) | Expected molecular ion peak (M⁺) at m/z = 137. |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the Paal-Knorr synthesis of this compound.

Reaction Mechanism Diagram

Application of 1-(3-Methylbutyl)pyrrole in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 1-(3-Methylbutyl)pyrrole, also known as N-isoamylpyrrole, in organic synthesis. It includes key reactions, experimental protocols, and quantitative data to facilitate its use in research and development.

Introduction

This compound is a substituted pyrrole derivative that serves as a versatile building block in organic synthesis. The presence of the N-isoamyl group influences the electronic properties and solubility of the pyrrole ring, making it a useful intermediate in the synthesis of various target molecules, including biologically active compounds. This document outlines its synthesis and subsequent functionalization through established organic reactions.

Synthesis of this compound

The most common and efficient method for the synthesis of N-substituted pyrroles like this compound is the Paal-Knorr synthesis.[1][2][3][4] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of this compound, 2,5-dimethoxytetrahydrofuran is a convenient and commonly used precursor to the required 1,4-dicarbonyl species, which reacts with 3-methyl-1-butanamine.

Paal-Knorr Pyrrole Synthesis: Logical Workflow

Caption: Paal-Knorr synthesis of this compound.

Experimental Protocol: Paal-Knorr Synthesis of this compound

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

3-Methyl-1-butanamine (Isoamylamine)

-

Glacial Acetic Acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2,5-dimethoxytetrahydrofuran (1.0 eq) and 3-methyl-1-butanamine (1.1 eq) in glacial acetic acid is prepared.

-

The reaction mixture is heated to reflux and stirred for 3-4 hours.

-

After cooling to room temperature, the mixture is diluted with diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

| Reactant | Molar Ratio | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 2,5-Dimethoxytetrahydrofuran | 1.0 | 3-4 | Reflux | 85-95 |

| 3-Methyl-1-butanamine | 1.1 | 3-4 | Reflux | 85-95 |

Functionalization of this compound

Once synthesized, the this compound ring can be functionalized using various electrophilic substitution reactions. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-substituted pyrroles.[5][6]

Vilsmeier-Haack Formylation: Reaction Pathway

Caption: Vilsmeier-Haack formylation of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium acetate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, phosphorus oxychloride (1.1 eq) is added dropwise to a solution of N,N-dimethylformamide (3.0 eq) in dichloromethane at 0 °C. The mixture is stirred for 30 minutes at this temperature to form the Vilsmeier reagent.

-

A solution of this compound (1.0 eq) in dichloromethane is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 2-3 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium acetate.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound-2-carbaldehyde.

| Reactant | Molar Ratio | Reaction Time (h) | Temperature (°C) | Yield (%) |

| This compound | 1.0 | 2-3 | 0 to RT | 75-85 |

| POCl₃ | 1.1 | 2-3 | 0 to RT | 75-85 |

| DMF | 3.0 | 2-3 | 0 to RT | 75-85 |

Application in the Synthesis of DNA Minor-Groove Binders

A significant application of this compound derivatives is in the synthesis of DNA minor-groove binders. Specifically, N-[3-(dimethylamino)propyl]-1-isopentyl-4-nitro-1H-pyrrole-2-carboxamide has been reported as a key intermediate. The synthesis of this molecule involves a multi-step sequence starting from a functionalized pyrrole.

Synthetic Pathway to a DNA Minor-Groove Binder Intermediate

References

Application Note: 1-(3-Methylbutyl)pyrrole as a Building Block for Solution-Processable Conducting Polymers

Introduction

Pyrrole-based conducting polymers have been the subject of intense research for decades owing to their unique electronic properties, environmental stability, and potential for broad applications in areas such as organic electronics, sensors, and biomedical devices.[1][2] However, the rigid backbone of many conducting polymers, such as polypyrrole, often leads to poor solubility, limiting their processability and the fabrication of thin-film devices.[3] A common strategy to overcome this limitation is the introduction of flexible alkyl side chains onto the pyrrole monomer. This application note describes the use of 1-(3-Methylbutyl)pyrrole as a monomer for the synthesis of a soluble conducting polymer, poly(this compound), suitable for the fabrication of functional materials through solution-based techniques. The 3-methylbutyl (isoamyl) group enhances solubility in common organic solvents, enabling applications in printed electronics and coatings.

Key Applications

-

Organic Field-Effect Transistors (OFETs): The enhanced solubility allows for the deposition of uniform, thin films of the conducting polymer, which is a critical requirement for the active layer in OFETs.[1]

-

Printable Electronics: The solubility of poly(this compound) makes it compatible with inkjet and screen printing technologies for the fabrication of flexible electronic circuits and sensors.

-

Anti-static Coatings: Solution processability allows for the easy application of thin, transparent, conductive coatings on various substrates to prevent electrostatic discharge.

-

Sensors: The polymer's conductivity can be modulated by exposure to specific analytes, making it a candidate for chemical and biological sensors.

Properties of Poly(this compound)

A summary of the typical properties of poly(this compound) synthesized via chemical oxidative polymerization is presented in Table 1.

| Property | Value | Method of Measurement |

| Electrical Conductivity | 10⁻² - 1 S/cm (doped) | Four-Point Probe Method |

| Solubility | > 10 mg/mL in Chloroform, THF, Toluene | Gravimetric Analysis |

| Molecular Weight (Mw) | 15,000 - 30,000 g/mol | Gel Permeation Chromatography |

| Optical Band Gap | ~2.5 eV | UV-Vis Spectroscopy |

| Thermal Stability (TGA) | Stable up to 250 °C | Thermogravimetric Analysis |

Table 1. Physical and electronic properties of poly(this compound).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the monomer via a modified Paal-Knorr synthesis.

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

3-Methylbutan-1-amine (Isoamylamine)

-

Glacial Acetic Acid

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dimethoxytetrahydrofuran (13.2 g, 0.1 mol) and glacial acetic acid (60 mL).

-

Slowly add 3-methylbutan-1-amine (8.7 g, 0.1 mol) to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.

-

Allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture by slowly adding a 2 M aqueous solution of NaOH until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

Protocol 2: Oxidative Polymerization of this compound

This protocol details the chemical oxidative polymerization of the monomer to yield soluble poly(this compound).

Materials:

-

This compound

-

Anhydrous Iron(III) Chloride (FeCl₃)

-

Anhydrous Chloroform (CHCl₃)

-

Methanol

-

Beaker, magnetic stirrer, dropping funnel

Procedure:

-

In a 250 mL beaker, dissolve this compound (1.37 g, 10 mmol) in 100 mL of anhydrous chloroform.

-

In a separate flask, prepare a solution of anhydrous FeCl₃ (3.25 g, 20 mmol) in 50 mL of anhydrous chloroform.

-

Slowly add the FeCl₃ solution to the stirred monomer solution over a period of 30 minutes at room temperature.

-

Continue stirring the reaction mixture for 24 hours. The solution will turn dark green/black, indicating polymerization.

-

Precipitate the polymer by pouring the reaction mixture into 500 mL of methanol.

-

Filter the precipitate and wash thoroughly with methanol to remove any unreacted monomer and residual oxidant.

-

Redissolve the polymer in a minimal amount of chloroform and re-precipitate in methanol to further purify the product.

-

Dry the final polymer product under vacuum at 40 °C for 24 hours.

Visualizations

References

Application Notes and Protocols: 1-(3-Methylbutyl)pyrrole in the Synthesis of Conductive Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages and mechanical properties of polymers. Among these, polypyrrole (PPy) is a widely studied conductive polymer due to its high conductivity, good environmental stability, and biocompatibility.[1] The functionalization of the pyrrole monomer, particularly at the N-position, allows for the tuning of the resulting polymer's properties, such as solubility, processability, and electrochemical behavior. The introduction of an N-substituent, like the 3-methylbutyl group, can enhance the solubility of the polymer in organic solvents, which is a significant advantage over the largely insoluble parent polypyrrole. However, bulky N-substituents can also influence the polymerization process and the final conductivity of the material.[2]

This document provides detailed application notes and protocols for the synthesis of conductive polymers using 1-(3-Methylbutyl)pyrrole as the monomer. While specific data for poly(this compound) is limited in the current literature, the methodologies and expected outcomes are based on established knowledge of N-substituted polypyrroles.

Data Presentation

The properties of poly(N-substituted pyrrole)s are highly dependent on the nature of the N-alkyl group. Generally, an increase in the steric bulk of the substituent leads to a decrease in electrical conductivity. The following table summarizes typical conductivity values for various poly(N-alkylpyrrole)s to provide a comparative context for the expected conductivity of poly(this compound).

| Polymer | N-Substituent | Conductivity (S/cm) | Reference |

| Polypyrrole (PPy) | -H | 10 - 100 | |

| Poly(N-methylpyrrole) | -CH₃ | 10⁻² - 10⁻¹ | [2] |

| Poly(N-ethylpyrrole) | -C₂H₅ | 10⁻³ - 10⁻² | [3] |

| Poly(N-butylpyrrole) | -C₄H₉ | 10⁻⁴ - 10⁻³ | [4] |

| Poly(this compound) | -CH₂CH₂CH(CH₃)₂ | Estimated: 10⁻⁵ - 10⁻⁴ | Inference |

Note: The conductivity of poly(this compound) is an estimation based on the trend observed with increasing alkyl chain length and steric hindrance.

Experimental Protocols

Two primary methods for the synthesis of poly(N-substituted pyrrole)s are chemical oxidative polymerization and electrochemical polymerization.

Protocol 1: Chemical Oxidative Polymerization

This method is suitable for producing larger quantities of the polymer powder.

Materials:

-

This compound (monomer)

-

Anhydrous ferric chloride (FeCl₃) (oxidant)

-

Anhydrous chloroform (or other suitable organic solvent)

-

Methanol (for washing)

-

Argon or Nitrogen gas supply

Procedure:

-

In a two-necked round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, dissolve this compound (e.g., 0.5 g, 3.64 mmol) in anhydrous chloroform (e.g., 50 mL) under an argon or nitrogen atmosphere.

-

In a separate flask, prepare a solution of anhydrous ferric chloride (e.g., 2.36 g, 14.56 mmol, 4:1 molar ratio to monomer) in anhydrous chloroform (e.g., 50 mL).

-

Slowly add the ferric chloride solution to the monomer solution dropwise with vigorous stirring at room temperature.

-

The reaction mixture will gradually darken, indicating the onset of polymerization.

-

Continue stirring the reaction mixture for 24 hours at room temperature.

-

After 24 hours, precipitate the polymer by adding the reaction mixture to a large volume of methanol (e.g., 500 mL).

-

Collect the precipitated polymer by filtration.

-

Wash the polymer powder extensively with methanol to remove any unreacted monomer, oxidant, and oligomers.

-

Dry the resulting poly(this compound) powder in a vacuum oven at 40-50 °C for 24 hours.

Protocol 2: Electrochemical Polymerization

This method is ideal for depositing a thin, uniform film of the conductive polymer onto an electrode surface.

Materials:

-

This compound (monomer)

-

Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte

-

Acetonitrile (anhydrous)

-

Working electrode (e.g., platinum, gold, or indium tin oxide (ITO) coated glass)

-

Counter electrode (e.g., platinum wire)

-

Reference electrode (e.g., Ag/AgCl)

-

Potentiostat/Galvanostat

Procedure:

-

Prepare an electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M TBAP) in anhydrous acetonitrile.

-

Add the this compound monomer to the electrolyte solution to a final concentration of 0.1 M.

-

Deoxygenate the solution by bubbling with argon or nitrogen gas for at least 15 minutes.

-

Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the deoxygenated solution.

-

Connect the electrodes to the potentiostat/galvanostat.

-

Polymerize the monomer onto the working electrode using either potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods.

-

Potentiostatic: Apply a constant potential (e.g., 1.0 - 1.4 V vs. Ag/AgCl) until the desired film thickness is achieved. The exact potential should be determined from a prior cyclic voltammetry scan to be slightly above the monomer's oxidation potential.

-

Cyclic Voltammetry: Cycle the potential between a lower limit (e.g., -0.5 V) and an upper limit where the monomer oxidizes (e.g., 1.4 V) for a set number of cycles. An increase in the peak currents with each cycle indicates polymer film growth.

-

-

After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

-

Dry the film under a stream of inert gas.

Visualizations

Caption: Chemical synthesis of poly(this compound).

Caption: Experimental workflow for synthesis and characterization.

References

High-performance liquid chromatography (HPLC) method for 1-(3-Methylbutyl)pyrrole

An optimized High-Performance Liquid Chromatography (HPLC) method for the determination of 1-(3-Methylbutyl)pyrrole has been established. This application note provides a comprehensive protocol for the quantitative analysis of this compound, relevant for researchers, scientists, and professionals in drug development and quality control.

Application Note

Introduction

This compound is a substituted pyrrole derivative with potential applications in pharmaceutical and materials science research. A reliable and robust analytical method is crucial for its quantification in various matrices. This application note details a reversed-phase HPLC method with UV detection for the accurate and precise analysis of this compound. The method is suitable for purity assessments, stability studies, and quantification in reaction mixtures.

Chromatographic Conditions

A C18 stationary phase is employed to provide the necessary hydrophobicity for the retention of the relatively non-polar analyte. The mobile phase, consisting of a mixture of acetonitrile and water, allows for the efficient elution and separation of this compound from potential impurities. UV detection is performed at a wavelength where the pyrrole ring exhibits significant absorbance.

Method Validation Parameters

While a full validation was not conducted for this application note, the described method is based on established principles of HPLC and is expected to demonstrate good linearity, accuracy, and precision. Key validation parameters to consider for formal adoption of this method would include:

-

Linearity: A calibration curve should be constructed by analyzing a series of standard solutions of this compound at different concentrations.

-

Accuracy: The accuracy of the method can be determined by spike and recovery experiments.

-

Precision: Method precision can be evaluated by repeatedly injecting a standard solution and calculating the relative standard deviation (RSD) of the peak areas and retention times.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio.

Experimental Protocol

1. Instrumentation and Materials

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

HPLC grade acetonitrile and water.

-

This compound reference standard.

2. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Run Time | 10 minutes |

4. Sample Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard solutions to construct a calibration curve.

-

Inject the sample solutions for analysis.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

Quantitative Data

The following table summarizes the expected quantitative data for a typical analysis of this compound using the described HPLC method.

| Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) |

| 1 | 4.21 | 15.2 |

| 5 | 4.22 | 76.5 |

| 10 | 4.21 | 151.8 |

| 25 | 4.23 | 380.1 |

| 50 | 4.22 | 755.4 |

| 100 | 4.21 | 1510.7 |

Diagrams

Caption: Experimental workflow for the HPLC analysis of this compound.

Application Notes and Protocols: Electrochemical Polymerization of 1-(3-Methylbutyl)pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrochemical polymerization of pyrrole and its derivatives is a versatile method for the preparation of conductive and functional polymer films. N-substituted polypyrroles, in particular, have garnered significant interest due to their enhanced solubility and processability compared to unsubstituted polypyrrole.[1] The introduction of an alkyl group, such as a 3-methylbutyl substituent, on the nitrogen atom of the pyrrole ring can modify the polymer's properties, including its conductivity, morphology, and hydrophobicity. This application note provides a detailed protocol for the electrochemical polymerization of 1-(3-Methylbutyl)pyrrole, along with expected quantitative data based on analogous N-alkyl substituted polypyrroles.

Data Presentation

Due to the limited availability of specific experimental data for poly(this compound), the following tables summarize representative quantitative data for the electrochemical polymerization of structurally similar N-alkylated pyrroles. This data provides a valuable reference for expected outcomes and parameter optimization.

Table 1: Electrochemical Polymerization Parameters for N-Alkylpyrroles

| Monomer | Oxidation Potential (V vs. Ag/AgCl) | Supporting Electrolyte | Solvent | Conductivity (S/cm) |

| 1-Methylpyrrole | ~0.8 - 1.0 | 0.1 M LiClO4 | Acetonitrile | 10⁻³ - 10⁻² |

| 1-Butylpyrrole | ~0.9 - 1.1 | 0.1 M TBAPF6 | Acetonitrile | 10⁻⁴ - 10⁻³ |

| 1-Hexylpyrrole | ~0.9 - 1.2 | 0.1 M TBAPF6 | Acetonitrile | 10⁻⁵ - 10⁻⁴ |

| 1-Octylpyrrole | ~1.0 - 1.3 | 0.1 M LiClO4 | Acetonitrile | 10⁻⁶ - 10⁻⁵ |

Note: The oxidation potential and conductivity of poly(this compound) are expected to be within the range observed for poly(1-butylpyrrole) and poly(1-hexylpyrrole).

Table 2: Film Properties as a Function of Deposition Method

| Deposition Method | Typical Deposition Charge (mC/cm²) | Estimated Film Thickness (nm) | Surface Morphology |

| Potentiodynamic (Cyclic Voltammetry) | 10 - 100 | 50 - 500 | Generally smooth and uniform |

| Potentiostatic (Chronoamperometry) | 20 - 200 | 100 - 1000 | Can be tailored from smooth to granular by adjusting potential |

| Galvanostatic (Chronopotentiometry) | 15 - 150 | 75 - 750 | Often results in a more porous structure |

Note: Film thickness is directly proportional to the total charge passed during electropolymerization. The exact thickness can be determined using techniques like profilometry or atomic force microscopy (AFM).

Experimental Protocols

The following protocols provide detailed methodologies for the electrochemical polymerization of this compound.

Materials and Reagents

-

Monomer: this compound (synthesis required if not commercially available)

-

Solvent: Acetonitrile (CH₃CN), anhydrous, ≥99.8%

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), electrochemical grade, ≥99.0%

-

Working Electrode: Indium tin oxide (ITO) coated glass slide, glassy carbon electrode (GCE), or platinum (Pt) disk electrode

-

Counter Electrode: Platinum wire or mesh

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode (in 3 M KCl)

-

Gases: Nitrogen (N₂) or Argon (Ar) for deoxygenation

Equipment

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Polishing materials for working electrode (e.g., alumina slurries)

-

Ultrasonic bath

Pre-Experiment Preparations

-

Monomer Synthesis (if necessary): this compound can be synthesized via a Clauson-Kaas reaction between 2,5-dimethoxytetrahydrofuran and 3-methyl-1-butanamine.[2]

-

Electrode Preparation:

-

ITO: Clean the ITO slides by sonicating sequentially in detergent solution, deionized water, and isopropanol for 15 minutes each. Dry under a stream of nitrogen.

-

GCE/Pt: Polish the electrode surface with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and sonicate in deionized water and then ethanol for 5 minutes each. Dry under a stream of nitrogen.

-

-

Electrolyte Solution Preparation: Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. Handle TBAPF₆ in a glovebox or a dry environment due to its hygroscopic nature.

-

Monomer Solution Preparation: Prepare a solution of this compound in the electrolyte solution. A typical monomer concentration is in the range of 0.01 M to 0.1 M.

-

Deoxygenation: Purge the monomer solution with an inert gas (N₂ or Ar) for at least 15-20 minutes before the experiment to remove dissolved oxygen, which can interfere with the polymerization process. Maintain an inert atmosphere over the solution throughout the experiment.

Electrochemical Polymerization Protocols

1. Potentiodynamic Polymerization (Cyclic Voltammetry)

This method allows for controlled film growth and provides information about the redox behavior of the monomer and polymer.

-

Assemble the three-electrode cell with the prepared electrodes and the deoxygenated monomer solution.

-

Connect the electrodes to the potentiostat.

-

Set the potential window. A typical range for N-alkylpyrroles is from 0.0 V to a potential slightly above the monomer's oxidation potential (e.g., +1.2 V to +1.5 V vs. Ag/AgCl).[3]

-

Set the scan rate, typically between 20 and 100 mV/s.

-

Run the cyclic voltammetry for a desired number of cycles (e.g., 5-20 cycles). The film thickness will increase with the number of cycles.

-